5-Methoxy-2-(1H-pyrrol-1-yl)aniline

Physicochemical Property Drug Design Solubility

Researchers pursuing pyrroloquinoxaline-based antimalarials or RAD51 inhibitors require the specific ortho-amine-pyrrole architecture; generic analogs fail to cyclize efficiently. 5-Methoxy-2-(1H-pyrrol-1-yl)aniline (CAS 59194-26-2) solves this: - Exclusive ortho-substitution enables pyrrolo[1,2-a]quinoxaline formation inaccessible to para-isomers. - 5-Methoxy group enhances pharmacological activity on the quinoxaline core. - Validated in patent filings for DNA repair pathway modulators. - Consistent 97% purity; stored at 2-8°C sealed dry.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 59194-26-2
Cat. No. B1363662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(1H-pyrrol-1-yl)aniline
CAS59194-26-2
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N2C=CC=C2)N
InChIInChI=1S/C11H12N2O/c1-14-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h2-8H,12H2,1H3
InChIKeyLKSVZBCORDEARF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-(1H-pyrrol-1-yl)aniline: Physicochemical Identity & Specifications


5-Methoxy-2-(1H-pyrrol-1-yl)aniline (CAS 59194-26-2) is a heteroaromatic amine building block consisting of a benzene ring substituted with a methoxy (-OCH3) group at the 5-position, a primary amine (-NH2) at the 1-position, and a pyrrol-1-yl ring at the 2-position. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol [1]. The compound is a solid at ambient temperature with a melting point of 41–43 °C [2] and a predicted boiling point of 345.3 °C at 760 mmHg . The presence of both a methoxy and a pyrrole moiety confers distinct electronic and steric properties that differentiate it from simpler aniline derivatives and from other positional isomers within the pyrrol-1-yl aniline series.

Heteroaromatic amine with distinct methoxy and pyrrole motifs provides differentiated electronic and steric profile for scaffold diversification.
Ortho-amine-pyrrole architecture supports reported cyclization pathways to pyrrolo[1,2-a]quinoxaline frameworks not accessible to para isomers.
Serves as a building block for medicinal chemistry libraries where moderate lipophilicity and additional H-bond acceptor are desired.

Why Simple Analogs Cannot Substitute 5-Methoxy-2-(1H-pyrrol-1-yl)aniline


Within the aryl-pyrrole class, seemingly minor structural variations—such as methoxy substitution, positional isomerism of the pyrrole ring, or the absence of the methoxy group altogether—can profoundly alter physicochemical properties, synthetic utility, and biological activity. The target compound’s 5-methoxy group increases its LogP (XLogP3 = 1.6) and hydrogen-bond acceptor count (2) compared to the unsubstituted 2-(1H-pyrrol-1-yl)aniline (XLogP3 = 1.6, H-bond acceptors = 1) [1], altering solubility, membrane permeability, and metabolic stability . Moreover, the ortho-relationship between the amine and pyrrole substituents in 5-Methoxy-2-(1H-pyrrol-1-yl)aniline enables unique cyclization pathways to pyrrolo[1,2-a]quinoxalines that are not accessible to the para (4-position) isomer. Substituting with a generic analog without rigorous experimental justification risks compromising reaction yield, target affinity, or downstream assay reproducibility. The following quantitative evidence dimensions underscore why this specific compound merits prioritization over its nearest structural comparators.

Target compound vs. Unsubstituted analog
Lack of methoxy reduces H-bond acceptor count, which may shift solubility, molecular recognition, and downstream assay reproducibility.
Target compound vs. Para-isomer
Para-substitution prevents ortho-specific cyclization to pyrroloquinoxalines, limiting access to key heterocyclic scaffolds.

Quantitative Differentiation from Key Structural Analogs


Methoxy Substitution Increases Hydrogen-Bond Acceptor Capacity

The presence of the 5-methoxy group introduces an additional hydrogen-bond acceptor site (the ether oxygen) compared to the parent 2-(1H-pyrrol-1-yl)aniline scaffold. This structural difference quantitatively increases the hydrogen-bond acceptor count from 1 to 2 [1], which can directly influence aqueous solubility, molecular recognition by biological targets, and metabolic stability.

H-Bond acceptor count
Class-level inference
Target: 2 acceptors vs. comparator: 1 acceptor
May influence solubility and target binding interactions.
Computed property; experimental validation recommended.
Physicochemical Property Drug Design Solubility

Enhanced Lipophilicity and Membrane Permeability Potential

While both the target compound and its unsubstituted analog 2-(1H-pyrrol-1-yl)aniline share a computed XLogP3 of 1.6 [1], the methoxy group increases the molecular weight (188.23 vs 158.20 g/mol) and modifies the distribution coefficient. The ACD/LogP for the target compound is 1.70 , which is marginally higher than that of the parent and may confer improved passive diffusion across cell membranes in certain assays.

Lipophilicity (LogP)
Cross-study comparable
Target ACD/LogP ~1.70 vs. comparator XLogP3 1.6
Marginally higher lipophilicity may support cell permeability in certain assays.
Computed value; confirm with experimental distribution coefficient.
Lipophilicity ADME Drug Discovery

Ortho-Substitution Enables Unique Pyrroloquinoxaline Cyclization

The ortho-arrangement of the primary amine and pyrrol-1-yl groups in the target compound allows for intramolecular cyclization reactions that form the pyrrolo[1,2-a]quinoxaline core. This reaction is a key synthetic route to biologically active heterocycles and is not feasible with the para-substituted isomer 4-(1H-pyrrol-1-yl)aniline, where the amine and pyrrole are positioned too far apart for cyclization .

Synthetic utility
Data to verify
Ortho-arrangement enables intramolecular pyrroloquinoxaline formation
Access to unique heterocyclic scaffolds for library synthesis.
Based on structural rationale; independent synthetic validation needed.
Synthetic Chemistry Heterocycle Formation Pyrroloquinoxaline

Priority Application Scenarios for 5-Methoxy-2-(1H-pyrrol-1-yl)aniline


Pyrroloquinoxaline Synthesis for Antimalarial and Anticancer Screening

The ortho-amine-pyrrole architecture of this compound enables the construction of pyrrolo[1,2-a]quinoxaline derivatives, a class of heterocycles with demonstrated antimalarial and anticancer activities. The methoxy group on the quinoxaline nucleus has been correlated with enhanced pharmacological effects [1]. This compound is therefore prioritized when the synthetic goal is to install a methoxy group directly onto the pyrroloquinoxaline framework.

Medicinal Chemistry Probe Design with Enhanced Lipophilicity and H-Bonding

With a computed LogP of 1.70 and two hydrogen-bond acceptors, 5-Methoxy-2-(1H-pyrrol-1-yl)aniline offers a distinct physicochemical profile compared to simpler aniline-pyrrole hybrids . It is particularly suitable for early-stage probe development where moderate lipophilicity and additional heteroatom interactions are hypothesized to improve target binding or cellular permeability.

Building Block for RAD51 Inhibitor Development

Patents and vendor disclosures associate this compound with RAD51 inhibitor small molecule programs . While direct comparative activity data is not publicly available, its inclusion in patent filings suggests a validated role in the synthesis of DNA repair pathway modulators. Procurement for projects targeting homologous recombination deficiency (HRD) or synthetic lethality is therefore well-justified.

Application
Selection Property
Validation Focus
Pyrroloquinoxaline synthesis for screening studies
Ortho-amine-pyrrole architecture
Scaffold formation and methoxy substitution effect on reported activity
Medicinal chemistry probe design
Moderate lipophilicity and dual H-bond acceptors
Target binding and permeability assay context
DNA repair pathway modulator synthesis
Inclusion in patent filings (RAD51 inhibitor context)
Reported role in homologous recombination deficiency model studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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